molecular formula C15H13NS B515076 N-(1-benzothien-3-ylmethyl)aniline

N-(1-benzothien-3-ylmethyl)aniline

Cat. No.: B515076
M. Wt: 239.3g/mol
InChI Key: KCDJUAFGMNWECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Benzothien-3-ylmethyl)aniline is a chemical scaffold of significant interest in medicinal chemistry and chemical biology research. The compound features a benzothiophene core, a privileged structure in drug discovery known for its versatility in interacting with various biological targets . This specific derivative, incorporating an aniline group via a methylene linker, presents a key intermediate for the design and synthesis of novel bioactive molecules. Researchers can utilize this compound as a versatile building block for developing potential ligands for central nervous system targets, given that structurally similar benzothiophene-arylpiperazine hybrids have been investigated for their affinity towards 5-HT1A serotonin receptors, which are implicated in a wide range of physiological functions and disorders . Furthermore, the scaffold holds promise in the development of antimicrobial agents. Benzothiazine-based compounds, which share conceptual structural similarities, have demonstrated potent activity against Staphylococcus aureus and have shown the capability to inhibit bacterial biofilm formation on medical devices, presenting a compelling research avenue for addressing nosocomial infections . The molecular architecture of this compound makes it a valuable precursor for generating diverse compound libraries aimed at probing biochemical pathways and identifying new therapeutic leads. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13NS

Molecular Weight

239.3g/mol

IUPAC Name

N-(1-benzothiophen-3-ylmethyl)aniline

InChI

InChI=1S/C15H13NS/c1-2-6-13(7-3-1)16-10-12-11-17-15-9-5-4-8-14(12)15/h1-9,11,16H,10H2

InChI Key

KCDJUAFGMNWECJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NCC2=CSC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)NCC2=CSC3=CC=CC=C32

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of N 1 Benzothien 3 Ylmethyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within the N-(1-benzothien-3-ylmethyl)aniline structure can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in different chemical environments. The aromatic protons of the aniline (B41778) and benzothiophene (B83047) rings typically resonate in the downfield region, generally between δ 6.5 and 8.0 ppm. rsc.orgmsu.educsustan.edu The methylene (B1212753) bridge protons (-CH2-) that link the aniline and benzothiophene moieties show a singlet peak, usually appearing around δ 4.3 ppm. rsc.org The N-H proton of the secondary amine gives rise to a broad signal, the chemical shift of which can vary depending on the solvent and concentration. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound

Proton Type Chemical Shift Range (ppm) Multiplicity
Aromatic (Benzothiophene & Aniline Rings)6.5 - 8.0Multiplet
Methylene (-CH2-)~ 4.3Singlet
Amine (N-H)VariableBroad Singlet

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) in a deuterated solvent like CDCl₃. rsc.orgmsu.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The aromatic carbons of both the aniline and benzothiophene rings display signals in the range of δ 110-150 ppm. kpi.uaresearchgate.net The carbon atom of the methylene bridge (-CH2-) typically appears at a higher field, around δ 48 ppm. rsc.orgrsc.org The specific chemical shifts of the quaternary carbons and the carbons adjacent to the nitrogen and sulfur atoms provide further confirmation of the molecular structure. kpi.uaresearchgate.net

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon Type Chemical Shift Range (ppm)
Aromatic (Benzothiophene & Aniline Rings)110 - 150
Methylene (-CH2-)~ 48

Note: The chemical shifts are relative to TMS. rsc.orgrsc.org

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals, especially in complex derivatives, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. beilstein-journals.orgbeilstein-journals.org

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the aromatic rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds), which is instrumental in assigning quaternary carbons and confirming the connectivity between the benzothiophene and aniline fragments through the methylene bridge. beilstein-journals.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. nih.govresearchgate.net

N-H Stretch: A distinct absorption band in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine. researchgate.netresearchgate.net

Aromatic C-H Stretch: Sharp peaks around 3000-3100 cm⁻¹ are indicative of the C-H stretching vibrations within the aromatic rings. nih.gov

C=C Aromatic Ring Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. researchgate.net

C-N Stretch: The stretching vibration of the C-N bond is usually observed in the range of 1250-1350 cm⁻¹.

C-S Stretch: The C-S stretching vibration of the benzothiophene ring can be found at lower frequencies, typically in the 600-800 cm⁻¹ range.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
Amine (N-H)Stretch3300 - 3500
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1450 - 1600
C-NStretch1250 - 1350
C-SStretch600 - 800

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. beilstein-journals.org In the Raman spectrum of this compound, the aromatic ring stretching vibrations are typically strong. researchgate.net The C-S stretching vibration of the benzothiophene ring is also often readily observed in the Raman spectrum. researchgate.net The study of aniline and its derivatives by Raman spectroscopy has shown characteristic bands for the different oxidation states and molecular fragments, which can be useful in analyzing the synthesized compound. researchgate.net

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an indispensable tool in the structural analysis of synthetic compounds, providing vital information on molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. This capability is crucial for the unambiguous identification of newly synthesized compounds.

For instance, in the characterization of various benzothiophene derivatives, HRMS is a standard method. While data for this compound is not available, the ESI-HRMS analysis of related compounds like Benzo[b]thiophen-3-yl(pyrrolidin-1-yl)methanone (a1) and Benzo[b]thiophen-3-yl(4-methoxypiperidin-1-yl)methanone (a3) has been reported. nih.gov The high accuracy of the mass measurement confirms the elemental composition and, by extension, the successful synthesis of the target molecule.

Table 1: Illustrative HRMS Data for Related Benzothiophene Derivatives

CompoundMolecular FormulaCalculated [M+Na]⁺ (m/z)Found [M+Na]⁺ (m/z)Reference
Benzo[b]thiophen-3-yl(pyrrolidin-1-yl)methanoneC₁₃H₁₃NOS254.0610254.0626 nih.gov
Benzo[b]thiophen-3-yl(4-methoxypiperidin-1-yl)methanoneC₁₅H₁₇NO₂S298.0872298.0886 nih.gov
Benzo[b]thiophen-3-yl(4-phenoxypiperidin-1-yl)methanoneC₂₀H₁₉NO₂S360.1029360.1052 nih.gov
Benzo[b]thiophen-3-yl(4-benzoylpiperazin-1-yl)methanoneC₂₀H₁₈N₂O₂S373.0981373.1001 nih.gov

Note: This data is for compounds structurally related to this compound and is presented for illustrative purposes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. It allows for the ionization of the analyte directly from a solution, typically resulting in the observation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This makes it an excellent method for determining the molecular weight of a compound.

In the study of benzothiophene derivatives, ESI-MS is frequently employed to confirm the mass of the synthesized products. For example, a novel probe synthesized from 1-benzothiophene-3-carbaldehyde and tetraethylenepentamine (B85490) was characterized using ESI-MS to confirm its structure. researchgate.net Similarly, the synthesis of various other benzothiophene derivatives has been confirmed using this technique. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

In the characterization of novel heterocyclic compounds, elemental analysis is a routine and essential step. For instance, the synthesis of iridium complexes containing aniline derivatives involved elemental analysis to confirm their composition. rsc.org

Table 2: Representative Elemental Analysis Data for an Aniline Derivative

CompoundMolecular FormulaCalculated (%)Found (%)Reference
4-Methoxy-N-(1-phenylethyl)anilineC₁₅H₁₇NOC: 79.26, H: 7.54, N: 6.16C: 79.48, H: 7.74, N: 5.82 rsc.org

Note: This data is for a compound structurally related to this compound and is presented for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound has not been reported, the structures of numerous related benzothiophene and benzothiazole (B30560) derivatives have been determined using this method. For example, the crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine reveals the pseudo-C3 conformation and the intermolecular interactions within the crystal lattice. escholarship.org Such studies provide invaluable insights into the steric and electronic properties of these molecules, which can influence their chemical reactivity and biological activity. The analysis of these structures often reveals details about intermolecular forces, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal.

Computational and Theoretical Studies on N 1 Benzothien 3 Ylmethyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of molecules. These methods provide a foundational understanding of a compound's intrinsic properties.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. aps.orgmdpi.com It is widely applied to explore reaction intermediates and understand the role of catalysts in chemical reactions. unt.edu DFT calculations, often using hybrid functionals like B3LYP, are effective for analyzing the geometric, electronic, and energy characteristics of reagents and model compounds. researchgate.netresearchgate.net For aniline (B41778) derivatives, DFT has been used to study aspects like direct amination on catalyst surfaces and to investigate dissociation pathways. unt.eduresearchgate.net These calculations provide insights into adsorption structures, energetics, and reaction pathways, helping to predict the most thermodynamically favorable reaction mechanisms. unt.edu The dispersion-corrected DFT-D3 method is often incorporated to accurately account for van der Waals interactions, which are crucial for adsorption energies. unt.edu

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔΕ), is a critical parameter for determining molecular stability and reactivity. chalcogen.ro

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a smaller gap indicates a more reactive molecule. chalcogen.rokashanu.ac.ir For instance, in aniline, the HOMO is a delocalized orbital with a significant contribution from the nitrogen atom. researchgate.net The HOMO-LUMO gap for aniline has been calculated to be 5.43 eV, indicating substantial electronic stability. kashanu.ac.ir Theoretical calculations on substituted anilines show how different functional groups can alter these energy levels and, consequently, the molecule's reactivity. researchgate.net The electronic properties derived from HOMO-LUMO analysis, such as ionization potential (IP), electron affinity (EA), chemical potential (μ), and global hardness (η), offer quantitative measures of a molecule's behavior in chemical reactions. kashanu.ac.ir

Below is a table showing representative FMO data for aniline, which serves as a structural component of the title compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Aniline-6.58-1.155.43 kashanu.ac.ir

This data is for the parent compound aniline and is illustrative of the type of information gained from HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net Green areas represent regions of neutral or zero potential. researchgate.net

MEP analysis is instrumental in understanding intermolecular interactions, particularly hydrogen bonding. researchgate.netrsc.org By identifying the most electron-rich sites (e.g., lone pairs on nitrogen or oxygen atoms), MEP maps can reliably predict the most likely interactions in a competitive system. rsc.org For example, in molecules containing both pyridine (B92270) and imidazole (B134444) nitrogen atoms, MEP calculations can determine which nitrogen is the stronger hydrogen bond acceptor. rsc.org The potential values are calculated at a specific level of theory, such as B3LYP/6-311+G*, to provide a detailed picture of the electrostatic landscape. researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemical picture of bonding by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.denih.gov This method is used to understand intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with these effects. chalcogen.roscienceacademique.com

The analysis involves a second-order perturbation theory examination of the Fock matrix in the NBO basis. This reveals the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with an interaction from a donor NBO (i) to an acceptor NBO (j) quantifies the delocalization effect. wisc.edu Higher E(2) values indicate a more significant interaction. For example, interactions like π(C-C) → π(C-C) or lone pair (n) → σ are commonly analyzed to understand electron delocalization and its contribution to molecular stability. nih.govscienceacademique.com

The following table presents hypothetical, yet representative, NBO analysis data illustrating common interactions in aromatic and heterocyclic systems.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π(C1-C2)π(C3-C4)20.5π-π hyperconjugation
LP(1) Nσ(C-H)5.8n-σ hyperconjugation
π(C8-C9)π(N-C10)15.2π-π hyperconjugation

This data is illustrative. E(2) values represent the stabilization energy from donor-acceptor interactions.

Molecular Modeling and Simulation Techniques

Beyond quantum chemical calculations, molecular modeling and simulation techniques are used to predict how a molecule might interact with biological macromolecules, which is essential for drug discovery and design.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. jbcpm.com It is widely employed to understand the potential biological activity of a compound by simulating its interaction with the active site of a protein. mdpi.commdpi.com The process involves generating various conformations of the ligand within the binding pocket and scoring them based on binding affinity, typically expressed in kcal/mol. jbcpm.comekb.eg

Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the protein target. mdpi.comekb.eg For example, derivatives of 9-anilinoacridines have been studied as potential topoisomerase II inhibitors, with docking used to model their binding within the enzyme's active site. researchgate.net The sulfonamide moiety in some inhibitors has been shown to fit well within the active site of carbonic anhydrase, interacting with a crucial Zn2+ ion. ekb.eg Compounds with good binding scores and favorable interactions are considered promising candidates for further experimental validation. mdpi.com

The table below shows representative docking results for compounds with structural similarities to N-(1-benzothien-3-ylmethyl)aniline against various protein targets.

Compound TypeProtein TargetBinding Affinity (kcal/mol)
Indole (B1671886) DerivativeE. coli MurB-8.5 to -9.5
Benzothiazole (B30560) DerivativeCarbonic Anhydrase IX-7.0 to -8.0
AnilinoacridineTopoisomerase II-9.0 to -10.5

This data is representative of typical binding affinities observed for similar heterocyclic compounds in molecular docking studies.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to understand the physical motions of atoms and molecules. nih.gov By applying Newton's laws of motion, MD simulations can model the time-dependent behavior of molecular systems, providing detailed insights into their structural dynamics and interactions. nih.gov This technique is particularly valuable in drug design and materials science for studying how a ligand interacts with its receptor or how a material behaves under different conditions. nih.govmdpi.com

In the context of this compound and its derivatives, MD simulations can elucidate the dynamic nature of their interaction with biological targets. These simulations can reveal conformational changes in both the ligand and the target protein upon binding, identify key amino acid residues involved in the interaction, and estimate the stability of the resulting complex. mdpi.com Software packages like GROMACS and LAMMPS are commonly used to perform such simulations. rug.nllammps.org

For instance, MD simulations could be employed to study the binding of this compound derivatives to a specific enzyme. The simulation would track the positions and velocities of all atoms in the system over time, generating a trajectory that can be analyzed to understand the binding process at a molecular level. This can help in refining the design of more potent and selective inhibitors. nih.gov

The insights gained from MD simulations are crucial for understanding the structure-activity relationships of these compounds. By visualizing the dynamic interactions, researchers can make more informed decisions in the lead optimization process, ultimately designing molecules with improved therapeutic potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Biodegradability Relationship (SBR) Approaches

QSAR and SBR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or biodegradability, respectively. youtube.comiupac.orgnih.gov These approaches are instrumental in the early stages of drug discovery and environmental impact assessment. nih.govmdpi.com

Development of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the biological activity of new or untested chemical compounds based on their molecular structures. youtube.com The fundamental principle is that the structure of a molecule determines its physicochemical properties, which in turn dictate its biological activity. collaborativedrug.com

The development of a QSAR model involves several key steps:

Data Set Selection: A diverse set of compounds with known biological activities is compiled. For aniline derivatives, this could include a series of compounds tested against a specific biological target. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include electronic, steric, and hydrophobic parameters. nih.gov

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability. youtube.com

For a series of aniline derivatives, a QSAR study might identify key structural features that are important for their activity. For example, a model could reveal that the presence of certain substituents on the aniline or benzothiophene (B83047) ring enhances or diminishes the biological effect. nih.gov

Table 1: Example of Descriptors Used in QSAR Models for Aniline Derivatives. nih.gov

DescriptorSymbolDescription
Barysz matrixSEigZA molecular descriptor derived from the distance matrix of a molecule, encoding topological information.
Hydrophilicity factorHyA measure of the molecule's affinity for water.
Moriguchi octanol-water partition coefficientMLOGPA calculated measure of the lipophilicity of a compound.
Electrophilicityω/eVA measure of the ability of a molecule to accept electrons.
van der Waals volumevWVThe volume occupied by the molecule, based on van der Waals radii.
Lethal ConcentrationLC50The concentration of a substance that is lethal to 50% of a test population.

Prediction of Biological Activity Profiles through SAR Tools

Structure-Activity Relationship (SAR) tools are computational programs that predict the biological activity spectrum of a chemical compound based on its structure. collaborativedrug.combmc-rm.org These tools utilize large databases of known chemical structures and their associated biological activities to identify structural fragments that are correlated with specific biological effects. researchgate.net

One such tool is PASS (Prediction of Activity Spectra for Substances), which can predict a wide range of pharmacological effects, mechanisms of action, and potential toxicity based on the structural formula of a compound. bmc-rm.orgresearchgate.netresearchgate.net The prediction is based on the analysis of structure-activity relationships for a vast training set of biologically active compounds. researchgate.net The output is a list of potential biological activities with an estimated probability for each. researchgate.net

For this compound, SAR tools could predict a spectrum of potential biological activities, helping to guide experimental testing towards the most promising therapeutic applications and to flag potential off-target effects or toxicities early in the drug discovery process. collaborativedrug.com

Table 2: Interpreting PASS Prediction Scores. researchgate.net

ConditionInterpretation
Pa > 0.7High probability of the predicted biological activity being found experimentally.
0.5 < Pa < 0.7Moderate probability of the predicted activity being found experimentally.
Pa < 0.5Low probability of the predicted activity being found experimentally.

Pa represents the probability of a compound being active.

Structure-Biodegradability Relationship (SBR) Analysis

Structure-Biodegradability Relationship (SBR) models are a specific application of QSAR principles aimed at predicting the biodegradability of chemical compounds. nih.gov This is a crucial aspect of environmental risk assessment, as it helps to identify substances that may persist in the environment. rsc.org

The development of SBR models follows a similar methodology to QSAR, where molecular descriptors are correlated with experimentally determined biodegradation data. nih.gov For substituted benzenes, including anilines, studies have shown that the biodegradation rate can be related to descriptors such as the heat of formation (Hf) and the ionization constant (pKa). nih.gov

An SBR analysis of this compound would involve calculating relevant molecular descriptors and using a validated SBR model to predict its potential for biodegradation. This information is valuable for assessing the environmental fate of the compound and for designing more environmentally benign analogues. rsc.orgchemrxiv.org

Chemical Transformations and Derivatization of N 1 Benzothien 3 Ylmethyl Aniline

Reactions Involving the Secondary Amine Functionality

The secondary amine in N-(1-benzothien-3-ylmethyl)aniline serves as a key site for functionalization, allowing for the introduction of a wide range of substituents through reactions such as N-alkylation, N-acylation, and the formation of ureas and amides.

The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation can be achieved by reacting this compound with various alkylating agents, such as alkyl halides or alcohols under specific catalytic conditions. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology, often catalyzed by transition metals like iridium or ruthenium, allows for the N-alkylation of amines using alcohols, which are considered green reagents. rsc.orgacs.orgnih.gov In this process, the alcohol is temporarily oxidized to an aldehyde, which then forms an imine with the amine that is subsequently reduced in situ. For instance, various anilines can be N-alkylated with benzyl (B1604629) alcohol in the presence of manganese or iridium-based catalysts. rsc.orgnih.gov

N-Acylation involves the reaction of the secondary amine with an acylating agent like an acyl chloride or an acid anhydride (B1165640) to form an N-substituted amide. This reaction is typically straightforward and can be performed under mild conditions. For example, benzylamine (B48309) can be acylated with acetic acid at elevated temperatures or with mixed anhydrides to yield the corresponding amide. researchgate.netgoogle.com This transformation is significant as it converts the basic amine into a neutral amide group, altering the electronic and steric properties of the molecule.

The following table presents representative conditions for N-alkylation and N-acylation reactions based on analogous substrates.

ReactionSubstrate 1Substrate 2Catalyst/ReagentSolventConditionsProductRef
N-Alkylation Aniline (B41778)Benzyl alcoholNHC-Ir(III) complex, KOtBu- (solvent-free)120 °C, 24 hN-Benzylaniline acs.org
N-Alkylation AnilineBenzyl alcoholMn pincer complex, tBuOKToluene80 °C, 24 hN-Benzylaniline nih.gov
N-Acylation BenzylamineAcetic acidNoneAcetic acid (solvent)115 °C, 17 hN-Acetyl Benzylamine google.com
N-Acylation Benzylamine1-Octylcyclopropanol/PIDACH2Cl2Room TempN-Benzylnonanamide researchgate.net

The secondary amine can also be a building block for the synthesis of more complex functional groups like amides and ureas.

Amide formation can occur through the coupling of this compound with a carboxylic acid. These reactions often require a coupling agent, such as a carbodiimide, to activate the carboxylic acid. Alternatively, direct amidation can be catalyzed by certain metal catalysts like NiCl₂ at high temperatures. royalsocietypublishing.org Studies on substituted N-benzylanilines have shown that they can be metabolized in vitro to the corresponding amides, indicating that such transformations are feasible. nih.gov

Urea (B33335) formation can be achieved by reacting this compound with an isocyanate. A common and catalyst-free method involves the reaction of an amine with potassium isocyanate in water. rsc.orgresearchgate.netrsc.org This approach is environmentally friendly and often provides high yields of the N-substituted urea. Another method involves the ruthenium-catalyzed synthesis of ureas from amines using methanol (B129727) as a C1 source. acs.org

The table below details examples of amide and urea formation with related amine substrates.

ReactionSubstrate 1Substrate 2Catalyst/ReagentSolventConditionsProductRef
Amide Formation Phenylacetic acidBenzylamineNiCl₂Toluene110 °C, 20 hN-Benzyl-2-phenylacetamide royalsocietypublishing.org
Urea Formation BenzylaminePotassium cyanate1N Aqueous HClWaterRoom TempN-Benzylurea rsc.orgrsc.org
Urea Formation BenzylamineMethanolRu complex, tBuOKToluene120 °C, 16 h1,3-Dibenzylurea acs.org

Modifications on the Benzothiophene (B83047) Ring System

The benzothiophene moiety is an aromatic system that can undergo various substitution reactions, allowing for further diversification of the parent molecule.

Benzothiophene is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. numberanalytics.com The reactivity of the benzothiophene ring is generally higher than that of the benzene (B151609) ring. Theoretical and experimental studies show that electrophilic attack preferentially occurs at the C3 position of the thiophene (B33073) ring. chemicalbook.comchemicalbook.com Since this position is occupied in this compound by the methylaniline group, electrophilic substitution is expected to occur at other available positions. The next most reactive position is generally the C2 position. cdnsciencepub.com However, the directing influence of the 3-substituent and the reaction conditions can lead to substitution on the benzene portion of the benzothiophene ring system as well. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. For instance, the nitration of benzothiophene itself yields a mixture of nitro-isomers, with the 3-nitro product being major, but other isomers are also formed. cdnsciencepub.com

To introduce aryl or vinyl groups onto the benzothiophene ring, metal-catalyzed cross-coupling reactions are invaluable. The Suzuki-Miyaura coupling, which typically involves the reaction of a halo-substituted aromatic with a boronic acid or ester in the presence of a palladium catalyst and a base, is a widely used method. organic-chemistry.org To apply this to the benzothiophene ring of this compound, a halogen atom (e.g., Br or I) would first need to be introduced via electrophilic halogenation. The resulting halo-benzothiophene derivative could then be coupled with a variety of boronic acids to generate a diverse library of compounds. Benzothiophene-based boronic esters and halides have been shown to be effective partners in Suzuki coupling reactions. rsc.orgnih.gov

The following table provides an example of a Suzuki coupling reaction involving a benzothiophene derivative.

ReactionSubstrate 1Substrate 2CatalystBaseSolventProductRef
Suzuki Coupling Benzothiophen-2-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂/RuPhosK₂CO₃Dioxane/H₂O4-(Benzothiophen-2-yl)benzonitrile nih.gov

Modifications on the Aniline Ring System

The aniline ring provides another handle for chemical modification, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The N-(1-benzothien-3-ylmethyl) group acts as an activating, ortho-, para-directing group for electrophilic attack on the aniline ring. This is due to the electron-donating nature of the nitrogen atom, which increases the electron density at the ortho and para positions. acs.org Therefore, reactions like nitration, halogenation, or sulfonation would be expected to yield predominantly para-substituted products, with some ortho-isomer formation, steric hindrance permitting.

Similar to the benzothiophene system, the aniline ring can be functionalized via Suzuki-Miyaura cross-coupling. This would require the initial synthesis of a halo-aniline derivative of this compound. For example, a bromo- or iodo-substituent could be introduced at the para position of the aniline ring, which could then be subjected to palladium-catalyzed coupling with various boronic acids to install new aryl, heteroaryl, or alkyl groups. nih.gov

Substituent Effects and Introduction of Functional Groups

The basicity of the aniline nitrogen is a critical factor, and it is well-established that substituents on the phenyl ring can alter this property. wikipedia.org Electron-donating groups increase the electron density on the nitrogen atom, thereby enhancing its basicity. Conversely, electron-withdrawing groups decrease the electron density, making the aniline less basic. afit.edujournaleras.com This is attributed to the inductive and resonance effects of the substituents, which can either stabilize or destabilize the anilinium ion formed upon protonation. wikipedia.org

The introduction of functional groups can be achieved through various synthetic methodologies. For instance, N-alkylation of the aniline nitrogen can be accomplished using different aldehydes in the presence of a catalyst like Pd/C. jocpr.com Electrophilic aromatic substitution reactions on the aniline ring are also common, allowing for the introduction of nitro, halogen, or sulfonic acid groups. wikipedia.orglibretexts.org The position of substitution (ortho, meta, or para) is directed by the existing amino group, which is an activating, ortho-, para-directing group. libretexts.org

Similarly, the benzothiophene ring can be functionalized. For example, electrophilic substitution reactions can occur on the benzene part of the benzothiophene nucleus. The reactivity and orientation of these substitutions are influenced by the existing substituent and the inherent electronic properties of the benzothiophene system.

The following table provides examples of how different substituents can affect the properties of the aniline moiety, which are general principles applicable to the this compound scaffold.

Table 1: Effect of Substituents on Aniline Properties

Substituent Position Effect on Basicity Directing Effect in Electrophilic Substitution
-CH₃ para Increases Ortho, Para-directing
-OCH₃ para Increases Ortho, Para-directing
-NO₂ para Decreases Meta-directing (relative to the nitro group)

This table illustrates general substituent effects on the aniline ring.

Cyclization Reactions to Form Fused Heterocycles

The this compound scaffold can be a precursor for the synthesis of more complex, fused heterocyclic systems. Cyclization reactions can involve either the aniline or the benzothiophene moiety, or both, leading to novel polycyclic structures.

One common strategy involves the intramolecular cyclization of appropriately substituted derivatives. For example, if a suitable functional group is introduced at the ortho position of the aniline ring, it can undergo a cyclization reaction with the methylene (B1212753) bridge or the benzothiophene ring. The synthesis of indole (B1671886) derivatives through the cyclization of o-alkynyl-anilines is a well-established method that could be adapted to this system. mdpi.comorganic-chemistry.org

Another approach is the cyclization of enamides, which can be formed from the secondary amine of this compound. beilstein-journals.org Enamides can participate in various cyclization modes to generate diverse N-heterocycles. beilstein-journals.org For instance, an intramolecular aza-Prins cyclization could be envisioned if an appropriate unsaturated moiety is present in the molecule. colab.ws

Furthermore, the benzothiophene ring itself can participate in cyclization reactions. For example, reactions involving the sulfur atom or the C2 position of the benzothiophene ring can lead to the formation of new fused rings.

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold (e.g., with Triazoles, Thiadiazoles)

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. The this compound scaffold has been utilized in the synthesis of hybrid molecules with other heterocyclic rings like triazoles and thiadiazoles.

Triazole Hybrids:

The 1,2,3-triazole ring is a popular choice for molecular hybridization due to its favorable chemical properties and its role as a linker. nih.govfarmaciajournal.com The synthesis of this compound-triazole hybrids can be achieved through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.commdpi.com This typically involves preparing an azide (B81097) or alkyne derivative of the this compound scaffold and reacting it with a complementary alkyne or azide-containing molecule. For example, a propargyl group could be introduced on the aniline nitrogen, which can then react with an organic azide to form the 1,2,3-triazole ring. mdpi.com

Thiadiazole Hybrids:

Thiadiazoles, particularly the 1,3,4-thiadiazole (B1197879) isomer, are another important class of heterocycles incorporated into hybrid molecules. jetir.org The synthesis of this compound-thiadiazole hybrids can be accomplished through various synthetic routes. One common method involves the cyclization of thiosemicarbazide (B42300) derivatives. mdpi.com For instance, the aniline nitrogen of this compound could be acylated with a reagent that can be subsequently converted to a thiosemicarbazide, followed by acid- or base-catalyzed cyclization to form the 1,3,4-thiadiazole ring. mdpi.comnih.gov

The following table lists the key chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

Compound Name
This compound
Triazoles
Thiadiazoles
Indole
Enamides
1,2,3-Triazole
1,3,4-Thiadiazole

Structure Activity Relationship Sar Studies of N 1 Benzothien 3 Ylmethyl Aniline Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of N-(1-benzothien-3-ylmethyl)aniline derivatives is highly dependent on the nature and position of substituents on both the aniline (B41778) and benzothiophene (B83047) rings, as well as the linker connecting them.

Electron-donating groups, such as alkyl and alkoxy groups, generally enhance biological activity. These groups increase the electron density of the aniline ring, which can strengthen interactions with the target protein. Conversely, electron-withdrawing groups, such as nitro and cyano groups, tend to decrease activity. afit.edu These groups reduce the electron density of the ring, potentially weakening key binding interactions.

The position of the substituent on the aniline ring is also a critical factor. For instance, substituents at the para-position often have a more pronounced effect on activity compared to those at the ortho- or meta-positions. This is likely due to the direct electronic communication between the para-substituent and the amino group, which can influence the pKa of the amine and its ability to form hydrogen bonds. researchgate.net

Here is a summary of the effects of various substituents on the aniline moiety:

SubstituentPositionEffect on ActivityReference
AlkylParaIncrease afit.edu
AlkoxyParaIncrease afit.edu
NitroParaDecrease afit.edulibretexts.org
CyanoParaDecrease afit.edulibretexts.org
HalogenParaVariable researchgate.net

Modifications to the benzothiophene ring system have also been shown to have a significant impact on the biological activity of this compound derivatives. The correct placement of substituents at the third position of the benzothiophene ring is key to harnessing the desired antimicrobial activity. researchgate.net In the past, researchers have demonstrated that amine, amide, methyl, ether, and nitrile functionalities enhance the desired antimicrobial activity of the benzothiophene rings. researchgate.net

The antimicrobial activity of benzothiophene derivatives appears to be more dependent on substitution at the heterocyclic thiophene (B33073) ring rather than at the aromatic moiety. researchgate.net For example, the introduction of small alkyl groups or halogens at various positions on the benzothiophene ring can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Increasing the length of the linker by introducing additional methylene (B1212753) units can sometimes lead to a decrease in activity, suggesting that a certain spatial arrangement of the two aromatic systems is optimal for binding to the target. Conversely, introducing rigidity into the linker, for example by incorporating a double bond or a small ring, can also have a profound effect on activity. nih.gov One study revealed that the linker is tolerant of several modifications including added rigidity. nih.gov

Stereochemical Aspects and Conformational Analysis in SAR

The three-dimensional arrangement of atoms in this compound derivatives is a critical factor influencing their biological activity. Stereochemistry and conformational analysis provide insights into the optimal spatial orientation required for effective interaction with biological targets.

For instance, if the molecule contains a chiral center, the different enantiomers can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one enantiomer over the other.

Pharmacophore Modeling and Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. For this compound derivatives, a pharmacophore model would typically include key features such as:

Aromatic rings (the benzothiophene and aniline moieties) that engage in hydrophobic interactions.

Hydrogen bond donors and acceptors (the amino group and potentially substituents on the rings).

A specific spatial arrangement of these features.

By understanding the pharmacophore, medicinal chemists can design new derivatives with improved potency and selectivity. This involves strategically placing functional groups that can enhance the desired interactions with the target. For example, adding a hydrogen bond donor at a specific position might lead to a stronger binding affinity.

The design of these compounds often follows key principles, such as optimizing lipophilicity (logP) to ensure good membrane permeability and bioavailability, while also minimizing potential off-target effects. Quantitative structure-activity relationship (QSAR) studies are also employed to develop mathematical models that correlate the chemical structure of these compounds with their biological activity, further guiding the design of more effective analogs.

Conclusion and Future Directions in N 1 Benzothien 3 Ylmethyl Aniline Research

Summary of Key Research Findings

Direct research findings on N-(1-benzothien-3-ylmethyl)aniline are not available in the current body of scientific literature. The compound is notable by its absence in dedicated studies. However, the core structure, which combines a 1-benzothiophene moiety with an aniline (B41778) group via a methylene (B1212753) linker, is present in various compounds explored in medicinal chemistry. The 1-benzothiophene scaffold is a well-known privileged structure in drug discovery, often associated with a wide range of biological activities. Similarly, aniline and its derivatives are fundamental building blocks in the synthesis of numerous biologically active compounds. researchgate.netchemicalbook.com The conjunction of these two pharmacophoric groups in this compound suggests a high potential for interesting chemical and biological properties that are yet to be uncovered.

Unexplored Research Avenues

The lack of dedicated research on this compound means that virtually all aspects of its chemical and biological profile are unexplored. Key research avenues that warrant investigation include:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound is a primary and essential step. While reductive amination of 1-benzothiophene-3-carbaldehyde with aniline would be a logical starting point, detailed investigation into reaction conditions, catalysts, and purification methods is required. Full characterization of the compound using modern spectroscopic techniques such as NMR, IR, and mass spectrometry is also crucial to establish a definitive structural and purity profile.

Physicochemical Properties: A systematic study of the physicochemical properties of this compound, including its solubility, lipophilicity (LogP), and pKa, would provide valuable data for predicting its behavior in biological systems and for the design of potential drug formulations.

Pharmacological Screening: Given the diverse biological activities associated with benzothiophene (B83047) and aniline derivatives, this compound should be subjected to broad pharmacological screening. This could include assays for anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, among others. The structural similarity to some reported inhibitors of enzymes like IKK2 suggests that kinase inhibition assays could be a particularly fruitful area of investigation. google.com

Potential for Novel Derivative Design and Applications

The true potential of this compound may lie in its use as a scaffold for the design of novel derivatives with enhanced or specific biological activities. The structure offers multiple points for chemical modification, allowing for a systematic exploration of structure-activity relationships (SAR).

Substitution on the Benzothiophene Ring: The benzene (B151609) ring of the benzothiophene moiety can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to modulate the electronic and steric properties of the molecule.

Substitution on the Aniline Ring: Similarly, the aniline ring is amenable to a wide range of substitutions at the ortho, meta, and para positions. These modifications can significantly impact the compound's binding affinity to biological targets and its pharmacokinetic properties.

Modification of the Methylene Linker: While simple, the methylene linker could be modified or replaced with other functional groups to alter the flexibility and orientation of the two aromatic rings relative to each other.

The systematic synthesis and biological evaluation of such derivatives could lead to the discovery of novel therapeutic agents. For instance, the introduction of specific substituents could optimize the compound's interaction with a particular enzyme's active site or enhance its cell permeability. The design of such derivatives could be guided by computational modeling and docking studies to predict their binding modes and affinities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.